alpha-Collatolic acid

概要

説明

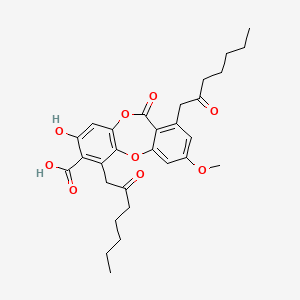

Alpha-Collatolic acid is a secondary metabolite derived from lichens. It is known for its complex molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid groups. The compound is recognized for its potential pharmacological activities, including antimicrobial and antioxidant properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Collatolic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the core structure: This involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]dioxepin core.

Functional group modifications:

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from natural sources, particularly lichens, using solvent extraction methods followed by purification processes such as chromatography .

化学反応の分析

Types of Reactions: Alpha-Collatolic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can exhibit different pharmacological properties .

科学的研究の応用

Alpha-Collatolic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound in organic synthesis studies to explore reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is studied for its antimicrobial properties, particularly against bacteria and fungi.

Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

作用機序

The mechanism of action of alpha-Collatolic acid involves its interaction with various molecular targets:

Antimicrobial Activity: It inhibits bacterial growth by interfering with the bacterial cell wall synthesis and disrupting membrane integrity.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

類似化合物との比較

Alpha-Collatolic acid is compared with other similar compounds such as:

Alpha-Alectoronic Acid: Both compounds share similar structural features and exhibit antimicrobial properties.

Lobaric Acid: This compound also has a dibenzo[b,e][1,4]dioxepin core and shows antioxidant activity.

Usnic Acid: Known for its strong antimicrobial properties, usnic acid is another lichen-derived compound with a similar pharmacological profile.

Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

生物活性

Alpha-collatolic acid, a secondary metabolite derived from various lichen species, has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as depsides, which are characterized by their unique chemical structure that includes phenolic hydroxyl groups. These structural features contribute to its biological activities, particularly its role as an antioxidant and antimicrobial agent.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound against a variety of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Comparison with Chloramphenicol |

|---|---|---|

| Staphylococcus aureus | 78.12 | Equipotent |

| Bacillus cereus | 39 | Equipotent |

| Bacillus subtilis | 39 | Half potency |

| Yersinia enterocolitica | 39 | Highest activity |

| Enterococcus faecalis | 1250 | Lowest activity |

In a study by Rajan et al., this compound demonstrated antibacterial activity comparable to chloramphenicol against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . Additionally, it showed moderate antifungal activity against filamentous fungi and yeasts, although the MIC values were generally higher compared to standard antifungal agents like ketoconazole .

Antioxidant Activity

This compound also exhibits substantial antioxidant activity. Various assays have been employed to evaluate its capacity to scavenge free radicals.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.56 |

| FRAP (Ferric Reducing Ability) | Not specified |

| ORAC (Oxygen Radical Absorbance) | Not specified |

In vitro studies have shown that this compound has a significant ability to inhibit DPPH radicals, with an IC50 value indicating effective scavenging potential . The antioxidant properties are attributed to the presence of phenolic hydroxyl groups in its structure, which enhance its ability to donate electrons and neutralize free radicals.

Case Studies

- Antimicrobial Efficacy : A study conducted on extracts from Tephromela atra revealed that this compound had potent antibacterial effects against various strains, with the lowest MIC recorded for Bacillus subtilis at 39 μg/mL. This suggests potential applications in pharmaceutical formulations aimed at treating bacterial infections .

- Antioxidant Potential : Research involving lichen extracts containing this compound demonstrated significant radical-scavenging activity. The extract's ability to inhibit oxidative stress markers points towards its potential use in developing nutraceuticals aimed at mitigating oxidative damage in cells .

- Neuroprotective Properties : Molecular docking studies have indicated that this compound may interact favorably with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .

特性

IUPAC Name |

3-hydroxy-9-methoxy-6-oxo-1,7-bis(2-oxoheptyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O9/c1-4-6-8-10-18(30)12-17-13-20(36-3)15-23-25(17)29(35)38-24-16-22(32)26(28(33)34)21(27(24)37-23)14-19(31)11-9-7-5-2/h13,15-16,32H,4-12,14H2,1-3H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTNFHFQLMFRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200237 | |

| Record name | Collatolic acid-A'' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-52-1 | |

| Record name | Collatolic acid-A'' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Collatolic acid-A'' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。